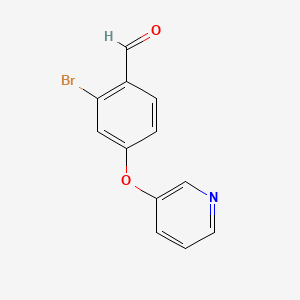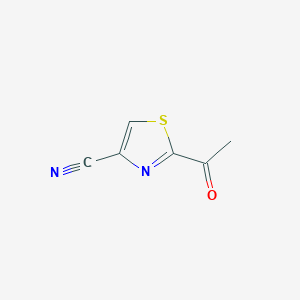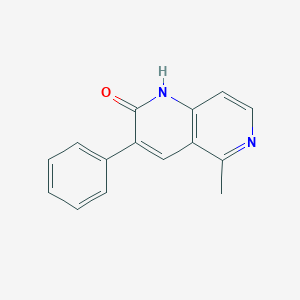![molecular formula C14H12IN3 B13881502 7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13881502.png)
7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features both pyridine and imidazo[1,2-a]pyridine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-ethylpyridine with appropriate reagents to form the imidazo[1,2-a]pyridine core, followed by iodination at the 3-position. The reaction conditions often include the use of strong bases and iodine sources under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective purification techniques.
化学反应分析
Types of Reactions
7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the heterocyclic rings.
Coupling Reactions: It can engage in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
科学研究应用
7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and other therapeutic applications.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential as a drug candidate.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
作用机制
The mechanism by which 7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in antituberculosis research, it may inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
2-Ethylpyridine: A simpler pyridine derivative with different chemical properties and applications.
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents, which can lead to varied biological activities.
Uniqueness
7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine is unique due to the combination of its pyridine and imidazo[1,2-a]pyridine moieties, along with the iodine atom at the 3-position. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
分子式 |
C14H12IN3 |
|---|---|
分子量 |
349.17 g/mol |
IUPAC 名称 |
7-(2-ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12IN3/c1-2-12-7-10(3-5-16-12)11-4-6-18-13(15)9-17-14(18)8-11/h3-9H,2H2,1H3 |
InChI 键 |
CUHHLLBVBIHILU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


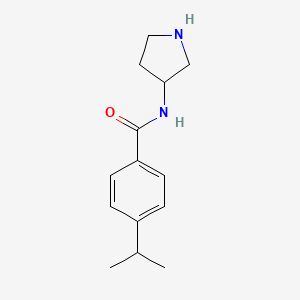
![5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13881431.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one](/img/structure/B13881434.png)
![Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-](/img/structure/B13881435.png)
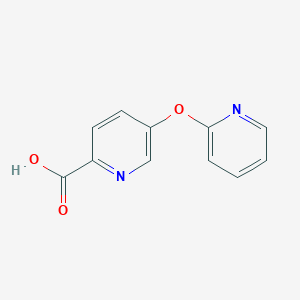
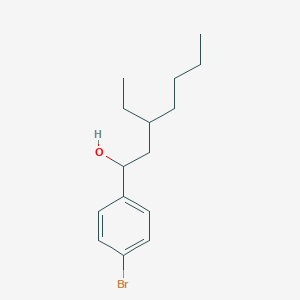
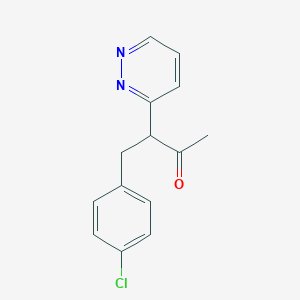
![6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13881462.png)
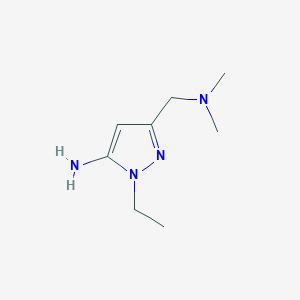
![tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13881469.png)
![(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)
